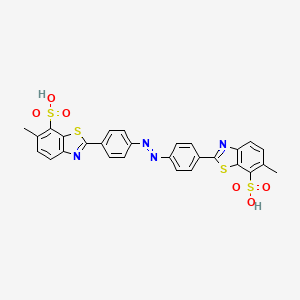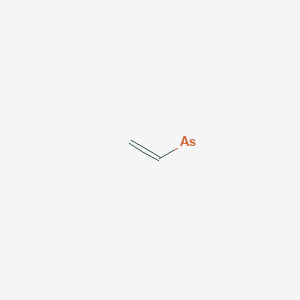
Vinylarsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethenylarsane can be synthesized through several methods. One common approach involves the reaction of arsine (AsH3) with acetylene (C2H2) under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the ethenylarsane compound.
Industrial Production Methods: In an industrial setting, the production of ethenylarsane may involve the use of high-pressure reactors and specialized catalysts to ensure efficient and scalable synthesis. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethenylarsane undergoes various chemical reactions, including:
Oxidation: Ethenylarsane can be oxidized to form ethenylarsenic oxide (C2H3AsO).
Reduction: Reduction reactions can convert ethenylarsane to simpler arsenic-containing compounds.
Substitution: The vinyl group in ethenylarsane can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Catalysts: Transition metal catalysts, such as palladium or platinum complexes, are often employed in substitution reactions.
Major Products:
Oxidation Products: Ethenylarsenic oxide (C2H3AsO).
Reduction Products: Simpler arsenic compounds, such as arsine (AsH3).
Substitution Products: Various substituted ethenylarsane derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethenylarsane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Medicine: Ethenylarsane derivatives are being explored for their potential use in pharmaceuticals, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethenylarsane involves its interaction with various molecular targets. The vinyl group allows it to participate in addition and substitution reactions, which can modify the structure and function of biological molecules. The pathways involved in these reactions are influenced by the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Ethenylphosphine (C2H3PH2): Similar to ethenylarsane but with phosphorus instead of arsenic.
Ethenylstibine (C2H3SbH2): Contains antimony in place of arsenic.
Ethenylbismuthine (C2H3BiH2): Features bismuth instead of arsenic.
Uniqueness: Ethenylarsane is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs
Eigenschaften
Molekularformel |
C2H3As |
|---|---|
Molekulargewicht |
101.97 g/mol |
InChI |
InChI=1S/C2H3As/c1-2-3/h2H,1H2 |
InChI-Schlüssel |
SZRIDEXXOYUJIS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[As] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



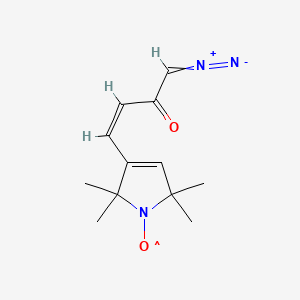
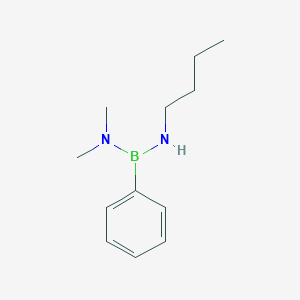
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
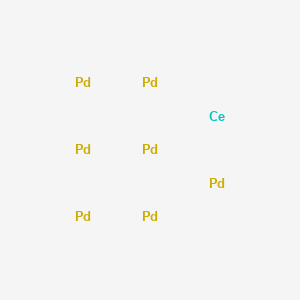



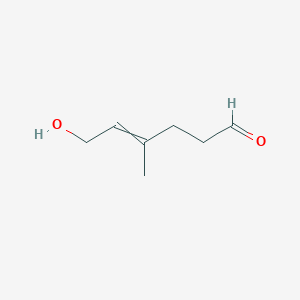
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)


